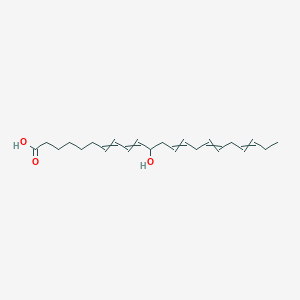

11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid is a polyunsaturated fatty acid with a hydroxyl group at the 11th carbon position. This compound is characterized by its five double bonds located at the 7th, 9th, 13th, 16th, and 19th positions. It is a derivative of docosapentaenoic acid, an omega-3 fatty acid, and plays a significant role in various biological processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid typically involves the hydroxylation of docosapentaenoic acid. This can be achieved through various chemical reactions, including:

Hydroxylation: Using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions to introduce the hydroxyl group at the desired position.

Catalytic Hydrogenation: Employing catalysts like palladium on carbon (Pd/C) to selectively reduce specific double bonds while preserving others.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the desired fatty acid. This method is advantageous due to its scalability and environmental sustainability.

Analyse Chemischer Reaktionen

Types of Reactions: 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts such as Pd/C.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: CrO3, PCC, or potassium dichromate (K2Cr2O7) in acidic conditions.

Reduction: Hydrogen gas (H2) with Pd/C or nickel (Ni) catalysts.

Substitution: SOCl2 or PBr3 under anhydrous conditions.

Major Products Formed:

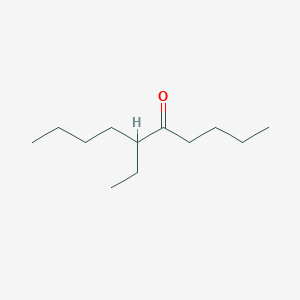

Oxidation: Formation of 11-ketodocosa-7,9,13,16,19-pentaenoic acid.

Reduction: Formation of docosa-7,9,13,16,19-pentaenoic acid.

Substitution: Formation of 11-halodocosa-7,9,13,16,19-pentaenoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid has diverse applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex lipids and as a model compound for studying fatty acid metabolism.

Biology: Investigated for its role in cellular signaling pathways and its effects on membrane fluidity and function.

Medicine: Explored for its potential anti-inflammatory and neuroprotective properties, making it a candidate for therapeutic applications in conditions like Alzheimer’s disease and cardiovascular disorders.

Industry: Utilized in the production of specialized lubricants and as an additive in cosmetic formulations for its emollient properties.

Wirkmechanismus

The mechanism of action of 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in fatty acid metabolism, such as cyclooxygenases (COX) and lipoxygenases (LOX), modulating the production of bioactive lipid mediators.

Pathways Involved: It influences signaling pathways related to inflammation and oxidative stress, potentially exerting protective effects on cells and tissues.

Vergleich Mit ähnlichen Verbindungen

Docosapentaenoic Acid (DPA): A parent compound with similar structural features but lacking the hydroxyl group at the 11th position.

Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid with five double bonds but a shorter carbon chain.

11-Hydroxyeicosapentaenoic Acid: A structurally related compound with a hydroxyl group at the 11th position but a shorter carbon chain.

Uniqueness: 11-Hydroxydocosa-7,9,13,16,19-pentaenoic acid is unique due to its specific hydroxylation pattern and longer carbon chain, which confer distinct biological activities and potential therapeutic benefits compared to its analogs.

Eigenschaften

CAS-Nummer |

92878-48-3 |

|---|---|

Molekularformel |

C22H34O3 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

11-hydroxydocosa-7,9,13,16,19-pentaenoic acid |

InChI |

InChI=1S/C22H34O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10,12-13,15-16,19,21,23H,2,5,8-9,11,14,17-18,20H2,1H3,(H,24,25) |

InChI-Schlüssel |

SYEUJMHAZJNSCU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=CCC=CCC=CCC(C=CC=CCCCCCC(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)

![2,5,6-Trimethyl-p-benzoquinone]](/img/structure/B14344768.png)

![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)